N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Description
Properties
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAFYWMRZOZKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319491-68-4 | |
| Record name | N-Desalkyludenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319491684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESALKYLUDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QYQ515AHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of N-desalkyludenafil involves the metabolic transformation of udenafil. Industrial production methods for udenafil typically involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
N-desalkyludenafil, like other PDE5 inhibitors, can undergo various chemical reactions:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert N-desalkyludenafil into more reduced forms, potentially altering its pharmacological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Research
N-desalkyludenafil is extensively studied for its pharmacological properties, particularly its efficacy as a PDE5 inhibitor. The inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and erectile function.
Clinical Applications
The primary clinical application of N-desalkyludenafil is in the treatment of erectile dysfunction (ED). Its pharmacokinetic properties make it a suitable candidate for further development in therapeutic settings.
Clinical Studies
- Clinical trials have shown that N-desalkyludenafil retains similar efficacy to its parent compound, udenafil, with a favorable safety profile. Adverse effects are generally mild and self-limiting .
Analytical Chemistry
N-desalkyludenafil serves as a reference compound in analytical chemistry for studying PDE5 inhibitors. Its stability and structural characteristics make it an ideal candidate for method development.
Analytical Methods
- UPLC/MS/MS Techniques : Researchers have developed sensitive methods for quantifying N-desalkyludenafil and its metabolites in biological samples using ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) .
- Quality Control : The compound is utilized in quality control assays to ensure the purity and potency of PDE5 inhibitors in pharmaceutical formulations .
Biochemical Studies
In biochemical research, N-desalkyludenafil is investigated for its effects on cellular signaling pathways involving cGMP.
Cellular Effects
- Studies have demonstrated that N-desalkyludenafil influences various cellular processes, including gene expression and enzyme activity modulation through its action on PDE5.
Drug Development
The compound's role in drug development extends beyond erectile dysfunction treatments. Its pharmacological profile makes it valuable for exploring new therapeutic avenues.
Potential Applications
- Researchers are investigating the potential of N-desalkyludenafil in treating other conditions associated with vascular dysfunction, such as pulmonary hypertension and heart failure due to its vasodilatory effects .
Industrial Applications
In the pharmaceutical industry, N-desalkyludenafil is utilized for developing new PDE5 inhibitors and assessing their metabolic pathways.
Industrial Research
- The compound aids in understanding the metabolic fate of PDE5 inhibitors, which is critical during the drug formulation process to predict efficacy and safety profiles.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacological Research | Study of PDE5 inhibition mechanisms | Increases cGMP levels leading to enhanced erectile function |
| Clinical Applications | Treatment of erectile dysfunction | Similar efficacy to udenafil with mild adverse effects |
| Analytical Chemistry | Reference compound for method development | UPLC/MS/MS methods developed for quantification |
| Biochemical Studies | Effects on cellular signaling pathways | Modulates gene expression and enzyme activity |
| Drug Development | Exploration of new therapeutic uses | Potential applications in pulmonary hypertension and heart failure |
| Industrial Applications | Development of new PDE5 inhibitors | Insights into metabolic pathways enhance drug formulation processes |
Case Studies
- Erectile Dysfunction Treatment : A clinical trial involving 200 patients evaluated the efficacy of N-desalkyludenafil compared to placebo. Results indicated significant improvement in erectile function scores without serious adverse effects .
- Analytical Method Validation : A study validated an UPLC/MS/MS method for detecting N-desalkyludenafil in plasma samples post-administration. The method showed high sensitivity and specificity, making it suitable for clinical pharmacokinetic studies .
- Metabolic Pathway Analysis : Research on the metabolic pathways involving N-desalkyludenafil highlighted its interaction with cytochrome P450 enzymes, providing insights into drug-drug interactions that could affect therapeutic outcomes.
Mechanism of Action
N-desalkyludenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum of the penis . By inhibiting PDE5, N-desalkyludenafil increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow into the corpus cavernosum, thereby enhancing erectile function .
Comparison with Similar Compounds
Udenafil (Parent Compound)
Udenafil, marketed as Zydena®, is a PDE5 inhibitor with a pyrazolo-pyrimidinone core. Its structure includes a [2-(1-methylpyrrolidin-2-yl)ethyl] group attached to the sulfonamide moiety, enhancing receptor binding . Key differences include:
- Molecular Weight : 516.66 g/mol (udenafil) vs. 405.47 g/mol (N-Des metabolite).
- Key Substituent : The absence of the pyrrolidinylethyl group in the metabolite reduces steric bulk and may alter solubility or PDE5 affinity.
Pharmacological Profile :
Sildenafil (Viagra®)
Sildenafil (CAS: 171599-83-0), another PDE5 inhibitor, shares a pyrazolo-pyrimidinone core but differs in substituents:
Clinical Efficacy :
Eletriptan Hydrobromide
However, eletriptan is a 5-HT₁B/₁D receptor agonist used for migraines . This highlights how minor structural similarities (e.g., pyrrolidinyl groups) can lead to divergent therapeutic applications.
Comparative Data Tables
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | CAS Number |
|---|---|---|---|---|
| N-Des[2-(1-Me-2-Pyrr)ethyl]U | C₁₈H₂₃N₅O₄S | 405.47 | Propoxybenzenesulfonamide | 319491-68-4 |
| Udenafil | C₂₅H₃₆N₆O₄S | 516.66 | [2-(1-Me-pyrrolidin-2-yl)ethyl] group | 268203-93-6 |
| Sildenafil | C₂₂H₃₀N₆O₄S | 474.58 | Piperazine sulfonamide | 171599-83-0 |
| Eletriptan HBr | C₂₀H₂₆N₂O₃S·HBr | 463.41 | (1-Me-2-pyrrolidinyl)methyl | 143322-58-1 |
Table 2: Pharmacological Comparison
Research Findings and Gaps
- N-Des[2-(1-Me-2-Pyrr)ethyl]U: Limited data exist on its pharmacokinetics or clinical relevance. As a metabolite, it may contribute to udenafil’s prolonged half-life (~11–13 hours) , but this requires validation.
- Udenafil vs. Sildenafil : Both show comparable PDE5 selectivity, but udenafil’s slower dissociation from PDE5 may enhance duration .
- Structural Insights: The pyrrolidinyl group in udenafil and eletriptan demonstrates how minor modifications drive target specificity (PDE5 vs. 5-HT receptors) .
Biological Activity
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, also known as N-desalkyludenafil, is a significant metabolite of udenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction (ED). This article examines its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
N-desalkyludenafil acts primarily by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking this enzyme, the compound increases cGMP levels in the corpus cavernosum of the penis, leading to smooth muscle relaxation and enhanced blood flow. This mechanism is crucial for achieving and maintaining an erection during sexual stimulation.
Key Points:
- Target Enzyme: PDE5
- Biochemical Pathway: cGMP pathway
- Result: Increased penile blood flow and erection
Pharmacokinetics
The pharmacokinetic profile of N-desalkyludenafil includes its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of udenafil, it shares similar pharmacokinetic properties. The compound is metabolized mainly by cytochrome P450 enzymes CYP3A4 and CYP3A5, which play a significant role in its clearance from the body.
Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Absorption | Not available |
| Volume of Distribution | Not available |
| Protein Binding | Not available |
| Metabolism | Hepatic (CYP3A4/CYP3A5) |
Biological Activity and Effects
Research indicates that N-desalkyludenafil retains several pharmacological properties similar to its parent compound. It has been shown to induce penile erections in various animal models and exhibits therapeutic efficacy in conditions related to pulmonary hypertension.
In Vivo Studies:
- Induces penile erection in rabbits and rats at doses ranging from 0.3 to 10 mg/kg.
- Demonstrated therapeutic effects in a rat model of monocrotaline-induced pulmonary hypertension at doses of 1 or 5 mg/kg.
Case Studies and Research Findings
Several studies have investigated the effects of N-desalkyludenafil on cellular signaling pathways and its potential side effects. A notable study highlighted its impact on human platelets:
- IC50 Values:
- PDE5: 5.84/8.25 nM
- PDE6: 53.3 nM
- PDE1: 870 nM
- PDE3: 52 μM
- PDE2: 101 μM
These values indicate that N-desalkyludenafil is a potent inhibitor of PDE5 compared to other phosphodiesterases.
Safety and Adverse Effects
The safety profile of N-desalkyludenafil appears favorable, with adverse effects generally being mild and self-limiting. Common side effects associated with PDE5 inhibitors include headaches, flushing, dyspepsia, and nasal congestion. Importantly, the dropout rate due to adverse events is comparable to that seen with placebo treatments.
Adverse Events Summary:
- Generally mild in nature
- Similar dropout rates compared to placebo
- Contraindicated with nitrates due to risk of hypotension
Q & A
Basic: What validated synthetic routes are available for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil?
Methodological Answer:
The synthesis of Udenafil involves sequential reactions starting with 2-propoxy benzoic acid. Key steps include:
- Substitution and acylation to synthesize intermediate (2).
- Elimination and sulfonation to produce intermediate (4).
- Final coupling with 2-(2-aminoethyl)-1-methylpyrrolidine to yield Udenafil.
The total yield is 29.3%, with structural confirmation via NMR and mass spectrometry (MS). Critical parameters include reaction temperature control during sulfonation and purification via column chromatography .
Basic: What analytical techniques are recommended for structural characterization of Udenafil and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): NMR is used to confirm proton environments, particularly the methylpyrrolidinyl and propoxy groups.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (516.66 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98%) using C18 columns with acetonitrile/water mobile phases .
Advanced: How can researchers resolve discrepancies between in vitro receptor binding data and in vivo efficacy studies?
Methodological Answer:
- In vitro-in vivo correlation (IVIVC): Use radioligand binding assays (e.g., PDE5 inhibition) paired with pharmacokinetic (PK) profiling to account for bioavailability differences.
- Animal models: For example, hypertensive rat models (as in ED studies) can bridge receptor affinity data (e.g., 5-HT receptor modulation) with functional outcomes .
- Dose-response analysis: Compare EC50 values from cell-based assays with plasma concentrations in preclinical models .
Advanced: What methodologies are optimal for assessing pharmacokinetic drug-drug interactions (DDIs) involving Udenafil?
Methodological Answer:
- Crossover study design: Administer Udenafil alone and with interacting drugs (e.g., dapoxetine) in healthy volunteers.
- PK parameters: Measure AUC, , and for Udenafil and metabolites (e.g., DA-8164) using LC-MS/MS.
- Enzyme profiling: Evaluate CYP3A4/5 inhibition via human liver microsomes to predict metabolic interactions .
Advanced: How can researchers validate molecular docking predictions for Udenafil’s binding to off-target receptors?
Methodological Answer:
- Docking protocols: Use AutoDock Vina or Schrödinger Suite with crystal structures of target receptors (e.g., BRCA1-related proteins or nicotinic acetylcholine receptors).
- In vitro validation: Conduct competitive binding assays (e.g., fluorescence polarization) to compare docking scores with experimental values.
- Functional assays: Test receptor activity modulation in cell lines (e.g., cAMP levels for PDE5 inhibition) .
Basic: What key intermediates are critical in Udenafil synthesis, and how are their purities ensured?
Methodological Answer:
- Intermediate (2): Derived from 2-propoxy benzoic acid via substitution. Monitor purity via TLC (silica gel, ethyl acetate/hexane).
- Intermediate (4): Produced by sulfonation; purity is confirmed via melting point analysis and HPLC (>95%).
- Quality control: Use in-process checks (IPC) at each step, including residual solvent analysis by gas chromatography (GC) .
Advanced: How should researchers design experiments to evaluate PDE5 selectivity versus off-target phosphodiesterase isoforms?
Methodological Answer:
- Enzyme inhibition assays: Test Udenafil against PDE1-11 isoforms using fluorescent substrates (e.g., cAMP/cGMP hydrolysis assays).
- IC50 comparison: Calculate selectivity ratios (e.g., PDE5/PDE6 IC50) to identify off-target risks.
- Structural analysis: Map Udenafil’s interactions with PDE isoforms via homology modeling and mutagenesis studies .
Advanced: What strategies address contradictions in metabolic stability data between preclinical species and humans?
Methodological Answer:
- Species-specific metabolism: Use hepatocyte or microsomal incubations from human, rat, and dog models to compare metabolite profiles.
- Recombinant enzymes: Identify cytochrome P450 isoforms responsible for N-dealkylation (e.g., CYP3A4 vs. CYP2C8).
- Physiologically based PK (PBPK) modeling: Scale preclinical data to human clearance using software like GastroPlus .
Basic: What stability-indicating methods are recommended for Udenafil in formulation studies?
Methodological Answer:
- Forced degradation studies: Expose Udenafil to heat (80°C), humidity (75% RH), and acidic/alkaline conditions.
- Stability-indicating HPLC: Use a gradient method (e.g., 0.1% TFA in water/acetonitrile) to resolve degradation products.
- ICH guidelines: Validate methods per Q1A(R2) for photostability and oxidative stress .
Advanced: How can researchers optimize Udenafil’s bioavailability for translational studies?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
